molecular formula C19H26ClN3O3S B3015637 N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide CAS No. 2380192-17-4

N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide

Cat. No. B3015637
CAS RN: 2380192-17-4
M. Wt: 411.95
InChI Key: NKWFSERESLLDPL-UHFFFAOYSA-N
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Description

This compound is an oxamide derivative, which means it contains a functional group with the general structure R1C(=O)N(R2)C(=O)R3. Oxamides are amides with two carbonyl groups attached to the same nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 4-morpholin-4-ylthian-4-ylmethylamine) with an oxalyl chloride derivative (in this case, 3-chloro-2-methylphenyl oxalyl chloride). The reaction would likely require a base and a suitable solvent .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxamide functional group, a morpholine ring, a thiane ring, and a chlorinated methylphenyl group .


Chemical Reactions Analysis

As an oxamide, this compound could potentially undergo hydrolysis under acidic or basic conditions to yield two carboxylic acids and an amine . The presence of the chlorinated phenyl group could also make it susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxamide group could result in hydrogen bonding, affecting its solubility and boiling/melting points .

Future Directions

The study of oxamide derivatives is an active area of research, particularly in the development of new pharmaceuticals . This compound, with its combination of functional groups, could potentially be of interest in this field.

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O3S/c1-14-15(20)3-2-4-16(14)22-18(25)17(24)21-13-19(5-11-27-12-6-19)23-7-9-26-10-8-23/h2-4H,5-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWFSERESLLDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CCSCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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